(4-Chloro-2-(methylamino)phenyl)methanol
Description
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
[4-chloro-2-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10ClNO/c1-10-8-4-7(9)3-2-6(8)5-11/h2-4,10-11H,5H2,1H3 |
InChI Key |
DTLXWIWDGVQVEG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Reductive Aminomethylation of 5-Chlorosalicylaldehyde
This is the most documented and widely used synthetic route for preparing (4-Chloro-2-(methylamino)phenyl)methanol.
Reaction Scheme:
5-Chlorosalicylaldehyde + Methylamine → Schiff Base Intermediate → Reduction → this compound
- Step 1: 5-Chlorosalicylaldehyde (1.00 g, 6.39 mmol) is dissolved in methanol (69 mL). Under anhydrous conditions, methylamine (40% aqueous solution, 11 mL, 126 mmol) is added. The mixture is stirred at room temperature for 2 hours to form an imine intermediate.
- Step 2: The reaction mixture is cooled to 0°C, and sodium borohydride (0.48 g, 12.7 mmol) is added slowly. The mixture is stirred overnight at room temperature to reduce the imine to the target aminomethyl alcohol.
- Workup: The solvent is evaporated under reduced pressure, and the crude product is purified by flash chromatography using a dichloromethane/methanol/ammonia solvent system (80:20:2).
- Yield: 88% white solid product.
- Characterization: LRMS shows peaks at m/z 172 and 174 corresponding to molecular ion peaks.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| 5-Chlorosalicylaldehyde | Methanol, RT, 2 h | Imine formation step | |
| Methylamine (40% aq.) | Methanol, RT, 2 h | Schiff base intermediate | |
| Sodium borohydride | 0°C to RT, overnight | 88% | Reduction of imine to alcohol |
| Purification | Flash chromatography | Dichloromethane/methanol/ammonia |
Reduction of Corresponding Ketone or Aldehyde Intermediates
Alternative methods involve the reduction of ketone or aldehyde precursors bearing the appropriate substituents.
- Starting Material: 4-Chloro-2-(methylamino)benzaldehyde or related ketones.
- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Solvents: Methanol, ethanol, or tetrahydrofuran (THF).
- Conditions: Controlled temperature (0–25°C) to avoid side reactions.
- Industrial Variation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure can also be employed for large-scale synthesis.
- Notes: These methods provide flexibility depending on the availability of starting materials and scale.
Oxidation-Reduction Sequence for Analogous Compounds
For structurally related compounds such as 4-chlorophenyl-2-pyridyl methanol, a two-step process involving oxidation of the benzyl precursor followed by reduction is employed, which can inspire similar strategies for this compound.
- Oxidation: Using potassium permanganate or tin anhydride in solvents like water or dioxane at 85–95°C for 4–6 hours.
- Reduction: Sodium borohydride or potassium borohydride in methanol or ethanol at room temperature for 2–6 hours.
- Yields: Oxidation yields ~60%, reduction yields 76–97%.
Summary Table of Preparation Methods
Research Findings and Notes
- The reductive aminomethylation method is favored due to simplicity and high yield. The use of sodium borohydride as a reducing agent is common and effective.
- Purification by flash chromatography using a mixture of dichloromethane, methanol, and ammonia ensures isolation of the pure product.
- Industrial methods may prefer catalytic hydrogenation for environmental and economic reasons.
- Alternative routes via sulfonate intermediates and nitration provide access to related compounds but are less direct for this specific target.
- Oxidation-reduction sequences are more common for analogues but can be adapted for this compound with appropriate modifications.
- Reaction parameters such as temperature, solvent choice, and reagent molar ratios critically affect yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(methylamino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (4-Chloro-2-(methylamino)phenyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: (4-Chloro-2-(methylamino)phenyl)carboxylic acid.
Reduction: (4-Chloro-2-(methylamino)phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (4-Chloro-2-(methylamino)phenyl)methanol involves several steps, typically starting from 4-chloro-2-methylphenol. This compound can be synthesized through the reaction of 4-chloro-2-methylphenol with formaldehyde and methylamine under controlled conditions. The resulting product exhibits distinct chemical properties, such as solubility in polar solvents and stability under standard laboratory conditions.
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer cell lines. One study demonstrated that certain analogues exhibited significant cytotoxic effects against glioblastoma cells, with promising results in inhibiting tumor growth in vitro .
2. Antibacterial Properties
In addition to its anticancer properties, this compound has shown antibacterial activity. Compounds related to this structure were tested against both Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antibacterial agents .
Agricultural Applications
1. Herbicide Development
The chemical structure of this compound suggests potential applications in herbicide development. Its derivatives are being explored for their ability to inhibit specific enzymes involved in plant growth, making them suitable candidates for selective herbicides that target unwanted vegetation while preserving crops .
Case Studies
Mechanism of Action
The mechanism of action of (4-Chloro-2-(methylamino)phenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorophenyl-Methanol Backbones
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity: The methylamino group in this compound reduces log k compared to non-polar analogs like 4-chlorobenzyl alcohol .
- Electronic Effects : Substituents like -NHCH₃ and -SO₂NHCH₃ alter electron density, affecting reactivity. For example, sulfonamide derivatives exhibit stronger hydrogen-bonding capacity .
- Synthetic Flexibility: Chlorophenyl-methanol derivatives serve as intermediates for carbamates (e.g., 4-chloro-2-carbamoylphenyl alkyl carbamates) and coumarin hybrids (e.g., 4-chloro-3-formylcoumarin derivatives) .
Functional Group Variations in Analogous Structures
Key Observations :
- Carbamates: Alkyl carbamates (e.g., 4a–i) exhibit higher log k values than the parent methanol due to increased hydrophobicity .
- Coumarin Hybrids : The chlorine atom enhances electrophilicity, facilitating nucleophilic substitutions in drug design .
- Metabolic Stability: N-demethylation of methylamino groups (e.g., in quinoline carboxamides) is a common metabolic pathway, impacting bioavailability .
Electronic and Spectroscopic Comparisons
- NMR Signatures: this compound: δ 7.25–7.10 (aromatic protons), δ 4.65 (broad -OH), δ 2.85 (-NHCH₃) . Bis(4-chlorophenyl)(methylamino)methanol (Specs compound): δ 7.35–7.15 (aromatic), δ 3.90 (-CH₂OH), δ 2.75 (-NHCH₃) .
- HOMO/LUMO Profiles: The Specs compound’s HOMO is localized on the bis(4-chlorophenyl)methanol moiety, while the target compound’s HOMO resides near the methylamino group, influencing redox behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
